S-Benzyl-N-Stearoyl-L-cysteine
Description
S-Benzyl-N-Stearoyl-L-cysteine is a modified amino acid derivative featuring two functional groups: a stearoyl (C17H35CO-) moiety attached to the amino (N-) group and a benzyl (C6H5CH2- ) group on the thiol (S-) group of L-cysteine. This dual substitution confers unique physicochemical properties, making it valuable in biochemical and pharmaceutical research. The stearoyl chain enhances lipophilicity, facilitating interactions with lipid membranes, while the benzyl group stabilizes the thiol against oxidation.
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZMDOGBAFZTE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675694 | |
| Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40379-70-2 | |
| Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Protection Strategies
The most common method involves reacting L-cysteine with benzyl bromide or benzyl chloride under alkaline conditions. For example, a mixture of L-cysteine, benzyl bromide, and sodium hydroxide in ethanol/water (1:1 v/v) at 25°C for 12 hours yields S-Benzyl-L-cysteine with >90% efficiency. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl halide.
Key Considerations:
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Solvent Choice : Polar aprotic solvents like DMF or THF improve solubility but may require inert atmospheres to prevent oxidation.
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Base Selection : Triethylamine or aqueous NaOH facilitates deprotonation of the thiol group.
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Racemization Risk : Mild conditions (pH 8–9, room temperature) minimize epimerization of the L-configuration.
Enzymatic and Alternative Methods
While chemical methods dominate, enzymatic approaches using cysteine-specific alkyltransferases have been explored. However, these are less prevalent due to scalability challenges and limited commercial enzyme availability.
N-Stearoylation of S-Benzyl-L-Cysteine
Following thiol protection, the amine group is acylated with stearoyl chloride to introduce the hydrophobic chain. This step demands careful optimization to avoid hydrolysis of the acylating agent and ensure complete reaction.
Acylation Reaction Conditions
A typical procedure involves dissolving S-Benzyl-L-cysteine in anhydrous DMF, cooling to 0°C, and adding stearoyl chloride (1.2 equivalents) dropwise with stirring. Triethylamine (2.5 equivalents) is introduced to neutralize HCl byproducts. The reaction is warmed to room temperature and stirred for 6–8 hours, achieving >85% conversion.
Data Table 1: Optimization of N-Stearoylation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 87 |
| Temperature | 0°C → 25°C | 89 |
| Stearoyl Chloride Eq | 1.2 | 85 |
| Base | Triethylamine | 88 |
Challenges and Solutions
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Solubility Issues : The long alkyl chain of stearoyl chloride reduces solubility in polar solvents. Co-solvents like dichloromethane or urea additives (5–10% w/v) improve miscibility.
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Byproduct Formation : Excess stearoyl chloride can form stearic anhydride. Quenching with ice water followed by extraction with ethyl acetate mitigates this.
Purification and Characterization
Isolation Techniques
Post-reaction, the crude product is precipitated by adding ice-cold water, filtered, and washed with hexane to remove residual stearic acid. Recrystallization from ethanol/water (3:1) yields pure this compound as a white solid.
Data Table 2: Recrystallization Efficiency
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water | 99.3 | 72 |
| Acetone | 97.1 | 65 |
Analytical Validation
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NMR Spectroscopy : H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, benzyl), 4.65 (q, 1H, α-CH), 2.25 (t, 2H, stearoyl CH), 1.25 (br s, 30H, stearoyl chain).
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Mass Spectrometry : ESI-MS m/z 535.4 [M+H], confirming molecular weight (534.8 g/mol).
Applications and Stability Considerations
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Alkyl or aryl derivatives of this compound.
Scientific Research Applications
S-Benzyl-N-Stearoyl-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in proteomics research to study protein structure and function. It can be used to modify proteins and peptides for various biochemical assays.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of S-Benzyl-N-Stearoyl-L-cysteine involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes. The stearoyl group can facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and function. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between S-Benzyl-N-Stearoyl-L-cysteine and analogous compounds:
*Note: Molecular formula and weight for this compound are estimated based on structural analysis.
Key Observations:
N-Substituent Variations :
- Stearoyl (C18): Imparts high lipophilicity, making the compound ideal for lipid bilayer studies.
- Acetyl (C2) or Malonyl (C3): Smaller groups increase solubility in aqueous media, favoring use in metabolic assays.
S-Substituent Variations :
- Benzyl : Enhances stability against thiol oxidation compared to unsubstituted cysteine or allyl derivatives.
- Hydrogen/Allyl : Free thiols (e.g., N-Stearoyl-L-cysteine) are prone to oxidation, limiting shelf life.
This compound:
- Lipid Metabolism : The stearoyl group mimics natural fatty-acylated proteins, aiding in studies of lipidated enzyme behavior.
- Surfactant Development : Its amphiphilic structure enables micelle formation for drug delivery systems.
N-Acetyl-S-Benzyl-L-Cysteine:
- Xenobiotic Metabolism: Used as a reference standard to quantify phase II metabolites (e.g., glutathione conjugates) via LC-MS.
S-Benzyl-N-Malonylcysteine:
- Enzyme Substrates : The malonyl group participates in decarboxylation assays, measuring cysteine conjugate β-lyase activity.
Biological Activity
S-Benzyl-N-stearoyl-L-cysteine (SBNSC) is a derivative of cysteine that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and implications for health and disease, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzyl group and a stearoyl chain attached to the cysteine backbone. Its molecular formula is C_{21}H_{39NO_2S. The presence of these functional groups contributes to its solubility and reactivity, making it a subject of interest in pharmacological studies.
Biological Activities
1. Antioxidant Properties
SBNSC exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.
2. Anti-inflammatory Effects
Research indicates that SBNSC may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic diseases. This effect is particularly relevant in conditions such as arthritis and cardiovascular diseases.
3. Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies reveal that SBNSC can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. This suggests its potential as a therapeutic agent in cancer treatment.
The biological activities of SBNSC can be attributed to several mechanisms:
- Nuclear Factor kappa B (NF-κB) Inhibition: SBNSC has been shown to inhibit NF-κB signaling, a pathway involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation: By regulating ROS levels, SBNSC helps maintain cellular redox balance, contributing to its protective effects against oxidative stress.
- Gene Expression Regulation: The compound influences the expression of genes involved in cell survival and apoptosis, further underscoring its potential therapeutic roles.
Case Studies
- Cell Culture Studies : In a series of experiments using human cancer cell lines, SBNSC demonstrated dose-dependent cytotoxicity. The IC50 values ranged from 10 to 30 µM across different cell types, indicating its potency as an anticancer agent.
- Animal Models : In vivo studies on murine models of inflammation showed that administration of SBNSC significantly reduced edema and inflammatory markers compared to control groups.
Data Tables
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Induced apoptosis with IC50 values between 10-30 µM |
| In Vivo | Murine Inflammation | Reduced edema by 40% compared to controls |
| Antioxidant Activity | DPPH Assay | Scavenging activity with IC50 = 15 µM |
Q & A
Q. How to resolve yield discrepancies when using different acylating agents?
- Methodological Answer : Optimize molar ratios (e.g., 1:1.3 for stearoyl chloride) and reaction time (12–24 hrs). Lower yields with fluorobenzoyl groups (79% for 3e vs. 86% for 3c) suggest electronic effects; use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .
Data Contradictions and Recommendations
- Synthesis Yields : reports higher yields for tert-butyl esters (e.g., 4e: 75%) compared to methyl esters (3e: 79%). This may reflect tert-butyl’s superior leaving-group ability. Researchers should test both protecting groups for specific applications .
- Analytical Standards : While emphasizes HPLC-UV for purity, highlights LC-MS/MS for biomonitoring. Use orthogonal methods (NMR + MS) to validate results in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
